molecular formula C11H13N7O4 B10965962 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10965962
M. Wt: 307.27 g/mol
InChI Key: LATMAZHZEIGBQV-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of functional groups such as the carbamoyl and nitro groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: Functional groups on the pyrazole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the pyrazole rings.

Scientific Research Applications

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N7O4

Molecular Weight

307.27 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H13N7O4/c1-5-8(18(21)22)7(15-16(5)2)11(20)14-6-4-13-17(3)9(6)10(12)19/h4H,1-3H3,(H2,12,19)(H,14,20)

InChI Key

LATMAZHZEIGBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(N(N=C2)C)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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